molecular formula C7H8N4 B1396135 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937047-44-4

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B1396135
CAS No.: 937047-44-4
M. Wt: 148.17 g/mol
InChI Key: WNZYBEJCEJFTES-UHFFFAOYSA-N
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Description

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a chemical compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol. This compound belongs to the class of triazines, which are characterized by a ring structure containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylpyrrole with an appropriate diazonium salt in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties to suit specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different chemical and physical properties, making them suitable for diverse applications.

Scientific Research Applications

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine has found applications in various scientific research fields:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is structurally similar to other triazine derivatives, such as pyrrolo[2,1-f][1,2,4]triazin-4-amine and other methyl-substituted analogs. its unique methyl group at the 2-position imparts distinct chemical and biological properties, making it stand out among its counterparts. These differences can influence its reactivity, stability, and biological activity, highlighting its uniqueness in various applications.

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Properties

IUPAC Name

2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-9-7(8)6-3-2-4-11(6)10-5/h2-4H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZYBEJCEJFTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717448
Record name 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937047-44-4
Record name 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (2.77 g, 19.3 mmol), potassium phosphate (21.11 g, 96.5 mmol), acetamidine hydrochloride (9.6 g, 96.5 mmol) and 1-butanol (166 mmol) was refluxed under nitrogen atmosphere. After 166.5 h of reflux, the mixture was allowed to cool to rt, and was then partitioned between ethyl acetate and water. The phases were separated, and the organic phase was extracted with 1N aqueous hydrochloric acid. The acid extracts were made basic (pH>7) and extracted with ethyl acetate. After washing the organic layers with water and brine, drying (anhydrous sodium sulfate) and concentration afforded 1.63 g (57%) of solid. 1H-NMR (CD2Cl2): δ 7.51 (m, 1 H), 6.40 (m, 2 H), 6.72 (br s, 2 H), 2.32 (s, 3 H). MS: LC/MS (+esi), m/z=149 [M+H]. RT=1.12 min.
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
21.11 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
166 mmol
Type
reactant
Reaction Step One
Name
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 2
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 3
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 4
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 5
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 6
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

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